2-Allyl-4-fluoroaniline
Description
This compound is synthesized via palladium-catalyzed stereoselective methods, yielding 70% as a yellow oil . Its structure combines the electron-withdrawing nature of fluorine with the π-electron-rich allyl group, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and bioactive molecules.
Properties
CAS No. |
267002-55-1 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-2-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3,11H2 |
InChI Key |
IEBPSSNXCKFXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorine's electron-withdrawing nature in S4 directs electrophilic attacks to the 5-position of the ring, contrasting with the electron-donating methoxy or methyl groups in analogs like S3 and S2 , which activate the ring for nucleophilic reactions .
- Steric and Synthetic Considerations : Allyl groups at the 2-position (S4 ) introduce steric hindrance compared to smaller substituents (e.g., methyl in S2 ), marginally reducing yield (70% vs. 68–75%) . Allylation on nitrogen (e.g., N-Allyl-4-fluoroaniline) leads to lower yields (62%) due to competing bis-allylation .
Functional Group Reactivity
Allyl Group Dynamics
- S4 's allyl group enables diverse transformations, such as Claisen rearrangements or participation in Heck couplings, which are less feasible in methoxy- or methyl-substituted analogs .
- In contrast, N-Allyl-4-fluoroaniline () undergoes allyl migration or elimination under acidic conditions, limiting its utility in certain syntheses .
Fluorine-Specific Interactions
- The fluorine atom in S4 enhances metabolic stability and binding affinity in medicinal chemistry applications compared to non-fluorinated analogs (e.g., 2-Allyl-4-methylaniline) .
- Dual halogenation in 4-Fluoro-2-iodoaniline () expands its use in Suzuki-Miyaura couplings, whereas S4 is more suited for cyclization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
